Tert-butyl 2-(pyrazin-2-yl)propanoate
Description
Tert-butyl 2-(pyrazin-2-yl)propanoate is an organic compound featuring a pyrazine ring substituted at the 2-position with a propanoate ester group, itself protected by a tert-butyl moiety. The structure combines the aromatic heterocyclic properties of pyrazine with the steric bulk and stability of the tert-butyl ester.
Pyrazine derivatives are widely used in pharmaceuticals, agrochemicals, and flavoring agents due to their electron-deficient aromatic systems, which facilitate diverse reactivity. The tert-butyl group enhances solubility in organic solvents, stabilizes the ester against hydrolysis, and serves as a protective group in multi-step syntheses . Applications of such compounds likely include intermediates in drug development, such as kinase inhibitors or protease modulators, given the prevalence of tert-butyl-protected pyrazine derivatives in medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C11H16N2O2/c1-8(9-7-12-5-6-13-9)10(14)15-11(2,3)4/h5-8H,1-4H3 |
InChI Key |
KSYCMLWDBIPVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
Functional Group Influence on Reactivity and Stability The tert-butyl group in this compound provides steric protection to the ester, reducing hydrolysis rates compared to ethyl or methyl esters (e.g., ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate) . Electron-withdrawing groups like cyano (in tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate) increase electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles compared to the parent compound .
Solubility and Applications The PEG-modified analog (tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) exhibits high polarity and water solubility, making it suitable for drug delivery systems . In contrast, the pyrazine-based tert-butyl esters are more lipophilic, favoring use in organic synthesis or as intermediates in hydrophobic drug candidates. 2-Acetyl Pyrazine, a simpler pyrazine derivative, is water-soluble and employed as a flavoring agent, demonstrating how functional group variation (acetyl vs. tert-butyl ester) dictates application .
Synthetic Methodologies Tert-butyl esters are commonly synthesized via base-catalyzed reactions (e.g., NaH in THF) with tert-butyl prop-2-enoate, as seen in the synthesis of tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate . Similar methods likely apply to the target compound. Carbamate-protected analogs (e.g., tert-butyl (5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate) involve sulfonation and carbamate formation steps , suggesting divergent pathways for introducing specialized functionalities.
This underscores the need for rigorous safety testing, particularly for novel intermediates. Regulatory compliance varies: 2-Acetyl Pyrazine is approved for food use (FEMA No. 3126), whereas tert-butyl esters are typically restricted to industrial or pharmaceutical settings .
Research Tools and Structural Analysis
Crystallographic tools like SHELX and WinGX are critical for resolving molecular structures of tert-butyl esters and pyrazine derivatives . For example, SHELXL refines small-molecule crystal structures, enabling precise comparison of bond lengths and angles between analogs .
Preparation Methods
Esterification of Pyrazin-2-ylpropanoic Acid
The most direct route involves esterifying pyrazin-2-ylpropanoic acid with tert-butanol under acid catalysis. Vulcanchem outlines a protocol where pyrazin-2-ylpropanoic acid reacts with tert-butanol in the presence of sulfuric acid or another acid catalyst (e.g., HCl, p-toluenesulfonic acid) under reflux conditions. Key parameters include:
-
Solvent : Methanol, dichloromethane, or solvent-free systems.
-
Catalyst : 5–10 mol% H₂SO₄ or 1–2 equiv HCl.
Mechanistic Insight : The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol and subsequent dehydration. Steric hindrance from the tert-butyl group necessitates prolonged reaction times but enhances product stability.
Multicomponent Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)
The GBB-3CR offers a one-pot synthesis of imidazo[1,2-a]pyrazine derivatives, which can be hydrolyzed or functionalized to yield tert-butyl 2-(pyrazin-2-yl)propanoate. Research from the University of Groningen demonstrates this approach:
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Components : Pyrazine-2,3-diamine (amidine), aldehyde (e.g., benzaldehyde), and tert-butyl isocyanide.
-
Conditions : Scandium triflate (Sc(OTf)₃, 0.1 equiv) in methanol at room temperature for 48 hours.
-
Yield : 68–90% for imidazo[1,2-a]pyrazin-8-amines, which are subsequently hydrolyzed to the target ester .
Optimization Highlights :
-
Catalyst Screening : Sc(OTf)₃ outperformed Brønsted acids (e.g., TFA) and Lewis acids (e.g., ZnCl₂) in selectivity.
-
Functional Group Tolerance : Esters (e.g., methyl propionate), boronic acids, and Boc-protected amines remain intact .
Palladium-Catalyzed Cross-Coupling Reactions
Aryl-aryl coupling strategies leverage palladium catalysts to introduce pyrazine rings into tert-butyl ester precursors. The RSC supporting information and J-stage study describe:
-
Substrates : tert-Butyl 2-bromopropanoate and pyrazin-2-ylboronic acid.
-
Conditions : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (3 equiv), in dioxane/water (4:1) at 80°C for 6–12 hours.
Critical Factors :
-
Ligand Effects : Bulky ligands (e.g., XPhos) suppress homocoupling side reactions.
-
Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility of boronic acids.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A modified GBB-3CR protocol from PMC achieves:
-
Reaction Time : 10 minutes (vs. 48 hours conventionally).
-
Conditions : HCl (2 equiv) in dioxane, 110°C, 400W microwave irradiation.
-
Yield : 78–85% for intermediates, hydrolyzed to the ester in near-quantitative yield .
Advantages : Reduced degradation of acid-sensitive tert-butyl groups and improved scalability.
Industrial-Scale Process from Patents
Patent US10968207B2 details an optimized two-step method for high-purity (>99%) tert-butyl esters:
-
Step 1 : Condensation of pyrazine-2-carbaldehyde with methyl propionate using NaH in THF.
-
Step 2 : Transesterification with tert-butanol catalyzed by Ti(OiPr)₄ at 60°C.
Key Innovations :
-
Solvent System : Tetrahydrofuran/1,4-dioxane (4:1) minimizes byproduct formation.
-
Catalyst Recycling : Titanium isopropoxide is recoverable via aqueous workup.
Comparative Analysis of Methods
Q & A
Q. What statistical methods analyze dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
